N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide
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Overview
Description
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide is a chemical compound with the molecular formula C8H8F3N3OS and a molecular weight of 251.23 g/mol . This compound is characterized by the presence of a trifluoroacetyl group attached to a thiazole ring, which is further connected to a methanimidamide moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride to form the intermediate 5-(2,2,2-trifluoroacetyl)-1,3-thiazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide
- N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-2-thiazolyl]methanimidamide
Uniqueness
N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8F3N3OS |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide |
InChI |
InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
VTNJOKGSZCXXBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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